molecular formula C9H8FNO5 B13667104 Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate

Cat. No.: B13667104
M. Wt: 229.16 g/mol
InChI Key: TZBLLYHLUWABFG-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluoro group, a hydroxy group, and a nitro group attached to a benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate typically involves multi-step organic reactions. One common method is the nitration of ethyl 2-fluoro-3-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ethyl 2-fluoro-3-oxo-5-nitrobenzoate.

    Reduction: Formation of ethyl 2-fluoro-3-hydroxy-5-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate can be compared with other similar compounds such as:

  • Mthis compound
  • Ethyl 2-fluoro-3-hydroxy-4-nitrobenzoate
  • Ethyl 2-fluoro-3-hydroxy-5-aminobenzoate

These compounds share similar structural features but differ in the position or type of substituents, which can influence their chemical properties and reactivity .

This compound stands out due to its specific combination of functional groups, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8FNO5

Molecular Weight

229.16 g/mol

IUPAC Name

ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C9H8FNO5/c1-2-16-9(13)6-3-5(11(14)15)4-7(12)8(6)10/h3-4,12H,2H2,1H3

InChI Key

TZBLLYHLUWABFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])O)F

Origin of Product

United States

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